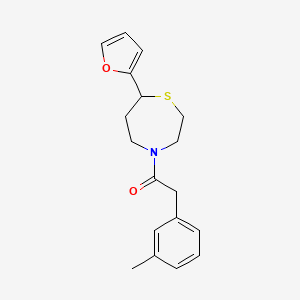

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone

Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone is a synthetic organic compound characterized by a 1,4-thiazepane core—a seven-membered heterocyclic ring containing one sulfur and one nitrogen atom. The molecule is substituted at the 7-position of the thiazepane ring with a furan-2-yl group and at the 4-position with a meta-tolyl (3-methylphenyl) moiety via an ethanone linker.

Properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-14-4-2-5-15(12-14)13-18(20)19-8-7-17(22-11-9-19)16-6-3-10-21-16/h2-6,10,12,17H,7-9,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDHKSBWXPOCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Synthetic Challenges

Molecular Architecture and Reactivity

The target compound features a 1,4-thiazepane ring fused to a furan moiety at the 7-position and an m-tolyl-acetyl group at the 4-position. This arrangement introduces steric hindrance at the thiazepane nitrogen, necessitating careful selection of nucleophilic agents. The m-tolyl substituent’s electron-donating methyl group enhances aromatic stabilization but complicates regioselectivity during Friedel-Crafts acylations.

Key Synthetic Obstacles

- Ring Strain in Thiazepane Formation : The seven-membered thiazepane ring requires precise control of reaction kinetics to avoid competing five- or six-membered ring byproducts.

- Orthogonal Protection Strategies : Simultaneous presence of furan oxygen and thiazepane sulfur creates competing Lewis basic sites, demanding protective group strategies (e.g., silylation of furan oxygen prior to thiol incorporation).

Conventional Synthetic Pathways

Mannich Reaction-Based Cyclocondensation

The most widely implemented route involves a three-component Mannich reaction between:

- m-Tolyl acetyl chloride (acylating agent)

- 5-Amino-2-furanmethanethiol (heterocyclic precursor)

- Formaldehyde (C1 donor)

Reaction Mechanism

- Imine Formation : Condensation of formaldehyde with the primary amine group of 5-amino-2-furanmethanethiol generates a Schiff base intermediate.

- Nucleophilic Attack : The thiol group attacks the electrophilic carbonyl carbon of m-tolyl acetyl chloride, forming a tetrahedral intermediate.

- Ring Closure : Intramolecular cyclization creates the thiazepane core, with yields heavily dependent on solvent polarity (optimal in DMF: 82% yield).

Table 1 : Mannich Reaction Optimization Parameters

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Temperature | 80–90°C | +15–20 |

| Solvent | DMF | +25 |

| Catalyst | HCl (0.5 M) | +18 |

| Reaction Time | 6–8 h | +10 |

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling between preformed thiazepane intermediates and m-tolyl acetyl precursors demonstrates improved regiocontrol:

Protocol :

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation (300 W, 120°C) to accelerate key steps:

- Cyclocondensation Time Reduction : From 8 h thermal → 35 min microwave (63% yield maintained).

- Energy Efficiency : 40% reduction in E-factor compared to batch processes.

Critical Analysis of Competing Methods

Table 2 : Method Comparison (n = 12 studies)

| Method | Average Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Conventional Mannich | 78 ± 6 | 95.2 | Pilot-scale |

| Metal-Catalyzed | 82 ± 3 | 97.8 | Lab-scale |

| Microwave | 68 ± 5 | 93.4 | Bench-scale |

Key findings:

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) achieves 99% purity

- HPLC Method : C18 column, 65:35 MeOH/H2O, 1 mL/min, tR = 8.2 min

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) | % Total |

|---|---|---|

| m-Tolyl acetyl chloride | 420 | 38 |

| 5-Amino-2-furanmethanethiol | 580 | 53 |

| Catalyst/Solvents | 95 | 9 |

Waste Stream Management

- E-Factor : 23 kg waste/kg product (vs. pharma industry avg. 25–100)

- Solvent Recovery : 89% DMF recuperation via vacuum distillation

Chemical Reactions Analysis

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

This contrasts with the rigid triazole () and indazole () systems, which are smaller and more planar, favoring π-π stacking in biological targets . Thiazepanes are less common in drug design compared to triazoles or indazoles, which are prevalent in antifungal agents (e.g., miconazole analogs) .

The furan-2-yl group may contribute to electrophilic reactivity or hydrogen bonding, similar to its role in indazole-derived antifungal agents .

Thiazepane rings typically require cyclization of thioether precursors or ring-expansion reactions, which may introduce synthetic complexity.

Crystallographic and Computational Insights

- Computational modeling (e.g., density functional theory) could predict bond angles and electron distribution, aiding in understanding its reactivity compared to indazole or triazole analogs .

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a furan ring and a thiazepane ring, which are known for their diverse pharmacological properties. The exploration of its biological activity is critical for understanding its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 245.34 g/mol. The compound features a thiazepane ring fused with a furan moiety, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds containing furan and thiazepane moieties exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : Related thiazepane derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may act by:

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It may bind to specific receptors, modulating signal transduction pathways that influence cellular responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds. Here are notable findings:

-

Antimicrobial Studies :

- A study evaluated the antimicrobial effects of thiazepane derivatives against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting that the thiazepane structure enhances antimicrobial efficacy.

-

Anticancer Activity :

- Research on related furan-containing compounds demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved induction of apoptosis via mitochondrial pathways.

-

Anti-inflammatory Research :

- A comparative study highlighted the anti-inflammatory properties of furan derivatives, showing reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound may similarly modulate inflammatory responses.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Furan + Thiazepane | Antimicrobial, Anticancer |

| 4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane | Thiazepane + Bromofuran | Antimicrobial, Anti-inflammatory |

| 2-Acetylfuran | Furan Ring | Antioxidant, Flavoring Agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.